![molecular formula C23H31NO6 B14957510 N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B14957510.png)
N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline
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Overview
Description
N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties . This particular compound is characterized by the presence of a hexyl chain, a methyl group, and a norvaline moiety, which contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline typically involves the condensation of 7-hydroxy-4-methylcoumarin with hexyl bromide to form the hexylated coumarin derivative . This intermediate is then reacted with chloroacetic acid to introduce the acetyl group. Finally, the norvaline moiety is incorporated through an amide coupling reaction using norvaline and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-D-valine
- N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-D-norleucine
Uniqueness
N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is unique due to its specific combination of a hexyl chain, a methyl group, and a norvaline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline, and how are intermediates characterized?
- Methodology : The compound can be synthesized via a multi-step protocol. For example, the coumarin core (3-hexyl-4-methyl-2-oxo-2H-chromen-7-ol) is first functionalized at the 7-hydroxy position using an acetyl chloride derivative in the presence of a base (e.g., Na₂CO₃) in dichloromethane. Subsequent coupling with norvaline derivatives involves hydrazide or amide bond formation under acidic conditions (e.g., acetic acid) . Key intermediates, such as the hydrazide or acetylated coumarin, are characterized via ¹H/¹³C NMR to confirm regioselectivity and purity. IR spectroscopy verifies carbonyl stretching (1700–1750 cm⁻¹), while mass spectrometry (ESI/APCI) confirms molecular weight .
Q. How is the structural identity of this compound validated post-synthesis?
- Methodology : Structural validation relies on a combination of:
- ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic protons in the coumarin ring at δ 6.5–8.0 ppm) and carbon assignments (e.g., carbonyl carbons at δ 165–175 ppm) .
- Mass spectrometry : To verify the molecular ion peak ([M+H]⁺/[M+Na]⁺) and fragmentation patterns .
- Elemental analysis : To ensure agreement between experimental and theoretical C/H/N/O percentages (deviation ≤ ±0.5%) .
Advanced Research Questions
Q. What crystallographic strategies are used to resolve the compound’s 3D structure, and how are refinement challenges addressed?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses MoKα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker APEX II CCD). SHELXL refines the structure, with anisotropic displacement parameters for non-H atoms. Challenges like twinning or weak diffraction are mitigated by iterative refinement cycles and data scaling (SADABS). Hydrogen bonds (e.g., C–H⋯O) and π-π interactions are analyzed using WinGX/ORTEP for visualization .
Q. How can discrepancies between computational (DFT) and experimental (XRD) bond lengths/angles be analyzed?
- Methodology : After XRD refinement, compare experimental bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*). Discrepancies >0.02 Å may indicate crystal packing effects or conformational flexibility. Software like Mercury (CCDC) quantifies geometric mismatches and assesses intermolecular forces (e.g., van der Waals interactions) .
Q. What experimental designs are optimal for evaluating the compound’s bioactivity, such as antifungal or enzyme modulation?
- Methodology : For antifungal assays:
- Microdilution assays : Test against Aspergillus flavus or Candida spp. at concentrations (1–100 µg/mL) in Sabouraud broth.
- Aflatoxin induction : Quantify aflatoxin B₁ via HPLC with fluorescence detection. Note paradoxical effects (e.g., antifungal activity at high doses vs. toxin induction at low doses) .
- Statistical analysis : Use ANOVA to compare treated vs. control groups, with Tukey’s post-hoc test (p < 0.05) .
Q. How can low yields in the coupling step between the coumarin and norvaline moieties be optimized?
- Methodology :
- Solvent optimization : Replace dichloromethane with DMF or THF to enhance nucleophilicity.
- Catalysis : Add coupling agents (e.g., DCC, EDCI) or 4-dimethylaminopyridine (DMAP) to activate the carboxyl group.
- Temperature control : Conduct reactions under reflux (40–60°C) to accelerate kinetics without decomposition .
Properties
Molecular Formula |
C23H31NO6 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C23H31NO6/c1-4-6-7-8-10-18-15(3)17-12-11-16(13-20(17)30-23(18)28)29-14-21(25)24-19(9-5-2)22(26)27/h11-13,19H,4-10,14H2,1-3H3,(H,24,25)(H,26,27) |
InChI Key |
LFXOXUVLWVTOMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(CCC)C(=O)O)OC1=O)C |
Origin of Product |
United States |
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